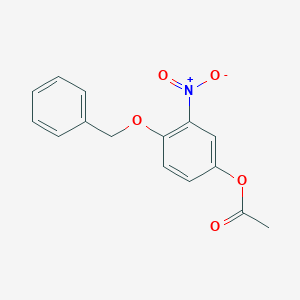

4-Benzyloxy-3-nitrophenyl acetate

Description

Structure

3D Structure

Properties

CAS No. |

141498-79-5 |

|---|---|

Molecular Formula |

C15H13NO5 |

Molecular Weight |

287.27 g/mol |

IUPAC Name |

(3-nitro-4-phenylmethoxyphenyl) acetate |

InChI |

InChI=1S/C15H13NO5/c1-11(17)21-13-7-8-15(14(9-13)16(18)19)20-10-12-5-3-2-4-6-12/h2-9H,10H2,1H3 |

InChI Key |

MQXCUKMOGHBJPQ-UHFFFAOYSA-N |

SMILES |

CC(=O)OC1=CC(=C(C=C1)OCC2=CC=CC=C2)[N+](=O)[O-] |

Canonical SMILES |

CC(=O)OC1=CC(=C(C=C1)OCC2=CC=CC=C2)[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies for 4 Benzyloxy 3 Nitrophenyl Acetate and Its Structurally Analogous Precursors

Strategies for Aromatic Acetate (B1210297) Ester Formation in the Context of Substituted Phenols

The formation of acetate esters from substituted phenols is a fundamental acylation reaction in organic synthesis. The reactivity of the phenolic hydroxyl group is influenced by the electronic nature of the substituents on the aromatic ring. Generally, electron-donating groups enhance the nucleophilicity of the phenol, facilitating esterification, while electron-withdrawing groups can hinder the reaction.

Several standard methods are employed for this transformation:

Reaction with Acetic Anhydride (B1165640): This is a common and efficient method, often carried out in the presence of a base (like pyridine or triethylamine) or an acid catalyst. The base neutralizes the acetic acid byproduct, driving the reaction to completion. Solvent-free esterification of substituted phenols with acetic anhydride can also be achieved by optimizing the reaction temperature.

Reaction with Acetyl Chloride: Acetyl chloride is more reactive than acetic anhydride and reacts readily with phenols. This reaction is typically performed in the presence of a non-nucleophilic base to scavenge the hydrogen chloride (HCl) gas that is evolved.

Direct Esterification with Acetic Acid: While less common for phenols due to equilibrium limitations, direct esterification with acetic acid can be achieved. This typically requires a strong acid catalyst, such as sulfuric acid, and conditions that remove water from the reaction mixture to drive the equilibrium towards the product.

The choice of method depends on the stability of the substrate to acidic or basic conditions and the presence of other functional groups. For instance, the formation of 4-benzyloxy-3-nitrophenyl acetate from its corresponding phenol precursor, 4-benzyloxy-3-nitrophenol, would typically involve acylation with acetic anhydride or acetyl chloride in the presence of a suitable base.

Introduction of the Benzyloxy Protecting Group via Etherification Reactions on Hydroxylated Aromatic Precursors

The benzyloxy group serves as a versatile protecting group for hydroxyl functionalities due to its stability under a wide range of reaction conditions and its susceptibility to removal by catalytic hydrogenation. Its introduction is typically achieved via an etherification reaction, most commonly the Williamson ether synthesis. This involves the deprotonation of the hydroxyl group with a base to form a more nucleophilic phenoxide, which then undergoes a nucleophilic substitution reaction (SN2) with a benzyl halide (e.g., benzyl bromide or benzyl chloride).

A specific synthetic pathway to a functionalized precursor involves the following sequence starting from 4-nitrophenol:

Esterification of 4-nitrophenol: 4-nitrophenol is first converted to 4-nitrophenyl acetate. This can be accomplished by reacting it with acetic anhydride or acetyl chloride.

Fries Rearrangement of 4-nitrophenyl acetate: The Fries rearrangement is a Lewis acid-catalyzed reaction that converts a phenolic ester into a hydroxy aryl ketone. wikipedia.org The acyl group migrates from the phenolic oxygen to a carbon atom on the aromatic ring. wikipedia.org This reaction is regioselective, with the choice of ortho- or para-acylation influenced by reaction conditions. wikipedia.org High temperatures generally favor the formation of the ortho-isomer, 2'-hydroxy-5'-nitroacetophenone, while lower temperatures favor the para-isomer. wikipedia.org The use of non-polar solvents also tends to promote ortho substitution. wikipedia.org

Benzylation of 2'-hydroxy-5'-nitroacetophenone: The resulting ortho-hydroxyketone is then benzylated. The phenolic hydroxyl group is deprotonated with a base, such as sodium hydride (NaH), to form the corresponding sodium phenoxide. This intermediate is then treated with benzyl bromide to yield 4-benzyloxy-5-nitroacetophenone via the Williamson ether synthesis.

This multi-step process demonstrates how a combination of esterification, rearrangement, and etherification can be used to build complex, functionalized aromatic molecules.

Aromatic Ring Functionalization via Nitration Reactions on Benzyloxy-Substituted Systems

Aromatic nitration is a classic electrophilic aromatic substitution reaction used to introduce a nitro (-NO₂) group onto an aromatic ring. The regioselectivity of the reaction is governed by the existing substituents on the ring. A hydroxyl group is a strongly activating, ortho, para-directing group, while an acetyl group is a deactivating, meta-directing group.

A key route to 4-benzyloxy-3-nitroacetophenone begins with the nitration of a simpler precursor, 4-hydroxyacetophenone.

Nitration of 4-hydroxyacetophenone: The starting material, 4-hydroxyacetophenone, possesses two directing groups: the activating hydroxyl group and the deactivating acetyl group. The powerful ortho, para-directing influence of the hydroxyl group dominates, directing the incoming electrophile (the nitronium ion, NO₂⁺) to the positions ortho to it. This results in the regioselective formation of 4-hydroxy-3-nitroacetophenone. While traditional nitrating mixtures of nitric acid and sulfuric acid can be used, greener methods have been developed. One such method employs calcium nitrate in glacial acetic acid under microwave irradiation. Another approach uses ammonium (B1175870) nitrate as the nitrating agent with a copper salt catalyst in an aqueous acetic acid solution. google.com

Benzylation of 4-hydroxy-3-nitroacetophenone: Following nitration, the hydroxyl group of 4-hydroxy-3-nitroacetophenone is protected with a benzyl group. This etherification is typically carried out using the Williamson ether synthesis, as described previously. The phenol is treated with a base (e.g., potassium carbonate, sodium hydride) in a suitable solvent (e.g., acetone, DMF) to generate the phenoxide, which is subsequently reacted with benzyl bromide or chloride to afford the target molecule, 4-benzyloxy-3-nitroacetophenone.

This sequence highlights a common strategy in organic synthesis: performing functionalization (nitration) on a robust precursor before introducing a protecting group (benzylation) that might not be stable to the initial reaction conditions.

Established Synthetic Routes to Key Benzyloxy-Nitrophenyl Ketone and Haloketone Analogues

The synthesis of functionalized ketones and haloketones like 4-benzyloxy-3-nitroacetophenone and its brominated derivatives is crucial for their use as intermediates in the preparation of more complex molecules.

As outlined in section 2.3, the most direct and established route to 4-benzyloxy-3-nitroacetophenone starts from the commercially available 4-hydroxyacetophenone. The synthesis proceeds in two distinct steps:

Nitration: 4-hydroxyacetophenone is regioselectively nitrated at the 3-position.

Benzylation: The phenolic hydroxyl group of the resulting 4-hydroxy-3-nitroacetophenone is converted to a benzyl ether.

The following table summarizes typical conditions for the nitration step.

| Nitrating Agent | Catalyst/Solvent | Conditions | Reference |

|---|---|---|---|

| Ammonium Nitrate | Copper Hydroxide (B78521) or Copper Acetate / Acetic Acid (aq) | 60-120°C | google.com |

| Calcium Nitrate | Glacial Acetic Acid | Microwave Irradiation | |

| Nitric Acid / Sulfuric Acid | - | Low Temperature |

The α-bromination of ketones is a reaction that proceeds via an enol or enolate intermediate. For acetophenones, this involves the substitution of a hydrogen atom on the methyl group adjacent to the carbonyl with a bromine atom. This reaction can be performed under acidic or basic conditions.

A well-documented procedure for the regioselective α-bromination of 4-benzyloxy-3-nitroacetophenone involves the use of molecular bromine (Br₂) in a suitable solvent. prepchem.com In a typical preparation, 4-benzyloxy-3-nitroacetophenone is dissolved in chloroform, and a solution of bromine in chloroform is added dropwise with stirring. prepchem.com The reaction proceeds to give 2-bromo-4'-benzyloxy-3'-nitroacetophenone (also known as 4-benzyloxy-3-nitro-α-bromoacetophenone) in good yield. prepchem.com

| Starting Material | Reagent | Solvent | Procedure | Product | Reference |

|---|---|---|---|---|---|

| 4-Benzyloxy-3-nitroacetophenone | Bromine (Br₂) | Chloroform | The substrate is dissolved in chloroform, followed by dropwise addition of a bromine/chloroform solution. The mixture is stirred for 30 minutes. | 2-Bromo-4'-benzyloxy-3'-nitroacetophenone | prepchem.com |

The efficiency and selectivity of the α-bromination of acetophenones can be highly dependent on the reaction conditions. Key parameters for optimization include the choice of brominating agent, solvent, catalyst, and temperature.

Solvent Effects: The choice of solvent can influence the rate and mechanism of bromination. Methanol has been shown to be an effective solvent for the α-bromination of acetophenone derivatives using molecular bromine, often with a small amount of acid catalyst like HCl to facilitate enolization. zenodo.org In some cases, polar solvents favor para-substitution on the ring during Fries rearrangements, a principle that underscores the importance of solvent polarity in directing reaction outcomes. wikipedia.org

Temperature Control: Temperature is a critical factor. For many bromination reactions, lower temperatures (0-5°C) are initially used during the addition of bromine to control the reaction's exothermicity and minimize side reactions. zenodo.org Subsequent stirring at room temperature or gentle heating may be required to drive the reaction to completion. zenodo.org Studies on other acetophenone derivatives have shown that an optimal temperature (e.g., 90°C) can maximize yield, with higher temperatures potentially leading to the formation of undesired substitution byproducts. researchgate.net

Catalyst Selection: Acid catalysts are frequently used to promote the enolization of the ketone, which is the rate-determining step in the α-bromination under acidic conditions. Catalysts such as p-toluenesulfonic acid (p-TsOH) have been successfully used with N-bromosuccinimide (NBS) to achieve high yields of α-bromoacetophenones. researchgate.net The presence of an acid catalyst can be essential for the reaction to proceed efficiently. zenodo.orgresearchgate.net

Brominating Agent: While molecular bromine is effective, other reagents can offer advantages in terms of handling and selectivity. N-bromosuccinimide (NBS) is a common alternative that provides a low, steady concentration of bromine. researchgate.net Pyridine hydrobromide perbromide is another solid, stable brominating agent that can be used, offering easier handling compared to liquid bromine. researchgate.net The choice of agent can affect the reaction's selectivity and the profile of byproducts. For instance, restricting the amount of bromine to slightly less than stoichiometric amounts can prevent the formation of di- or tri-brominated products. zenodo.org

By carefully manipulating these factors, the synthesis of 2-bromo-4'-benzyloxy-3'-nitroacetophenone can be optimized to achieve high yield and purity, minimizing the formation of impurities.

Regioselective Bromination of 4-Benzyloxy-3-nitroacetophenone to Form 2-Bromo-4'-benzyloxy-3'-nitroacetophenone (e.g., using bromine in chloroform, acetonitrile, or with phosphorus/phosphorus halides as catalysts[4][5][6][7])

Control of Byproduct Formation during Halogenation Processes

Halogenation of aromatic compounds, a crucial step in the synthesis of many pharmaceutical intermediates, can often lead to a mixture of products, including positional isomers and poly-halogenated species. The synthesis of precursors to this compound is no exception. Controlling the regioselectivity of halogenation, particularly bromination, of activated aromatic ethers is critical to maximize the yield of the desired product and minimize difficult purification steps.

The hydroxyl group of a phenol is a strongly activating, ortho-, para-directing group in electrophilic aromatic substitution. To achieve selective halogenation, this directing effect must be carefully managed. In the case of aromatic ethers like anisole, which is structurally analogous to the benzyloxy-substituted phenyl ring, bromination with bromine in acetic acid can proceed even without a catalyst, yielding a mixture of ortho- and para-isomers, with the para-isomer typically being the major product. youtube.com

Several strategies can be employed to enhance the regioselectivity of halogenation and control byproduct formation:

Steric Hindrance: The bulky benzyloxy group can sterically hinder the ortho positions, thereby favoring substitution at the para position. The choice of halogenating agent can also influence the steric environment of the transition state. Reagents such as N-bromosuccinimide (NBS) are often used for selective bromination of aromatic compounds. researchgate.netorganic-chemistry.org

Solvent Effects: The choice of solvent can influence the regioselectivity of the reaction. For instance, the use of hexafluoroisopropanol as a solvent has been shown to enable mild and regioselective halogenation of a broad range of arenes with N-halosuccinimides. organic-chemistry.org

Catalyst Selection: While strongly activated rings may not require a catalyst, the use of a Lewis acid catalyst can polarize the halogen molecule, increasing its electrophilicity and potentially influencing the isomer distribution. libretexts.orgmasterorganicchemistry.com However, for highly activated substrates, a catalyst may lead to over-halogenation. In some cases, Lewis bases have been shown to catalyze electrophilic halogenation. organic-chemistry.org

Reaction Conditions: Temperature and reaction time are crucial parameters to control. Lower temperatures can increase selectivity, while prolonged reaction times or excess halogenating agent can lead to the formation of di- and poly-halogenated byproducts.

The nitration of phenolic compounds, another key reaction in the synthesis of the target molecule's precursors, also requires careful control to achieve the desired regioselectivity. The nitration of phenols typically yields a mixture of ortho- and para-nitrophenols. dergipark.org.trias.ac.innih.gov The distribution of these isomers is influenced by factors such as the nitrating agent, the solvent, and the presence of catalysts. dergipark.org.trtandfonline.comresearchgate.net For example, nitration in the presence of zeolites has been shown to favor the formation of the ortho-isomer under specific loading conditions. ias.ac.in

Enantioselective Synthesis Approaches for Chiral Analogues Possessing the 4-Benzyloxy-3-nitrophenyl Moiety

The synthesis of enantiomerically pure chiral analogues of this compound is of significant interest in medicinal chemistry, as the biological activity of chiral molecules often resides in a single enantiomer. This section explores several key strategies for achieving high enantioselectivity in the synthesis of these analogues.

Enzymatic Resolution Techniques for Racemic Intermediates (e.g., lipase-catalyzed enantioselective acylation of bromoalcohols or diols)

Enzymatic kinetic resolution is a powerful technique for separating enantiomers of a racemic mixture. wikipedia.org Lipases are a class of enzymes that are widely used for this purpose due to their ability to catalyze the enantioselective acylation or hydrolysis of a wide range of substrates, including chiral alcohols. researchgate.netjocpr.comnih.gov

In a typical lipase-catalyzed kinetic resolution of a racemic bromoalcohol, the enzyme selectively acylates one enantiomer at a much faster rate than the other. mdpi.com This results in the formation of an enantioenriched ester and the unreacted, enantioenriched alcohol. The two can then be separated by standard chromatographic techniques. The efficiency of the resolution is often described by the enantiomeric ratio (E value), with higher E values indicating better selectivity. nih.gov

Lipases such as Candida antarctica lipase (B570770) B (CALB) are known for their high enantioselectivity in the resolution of secondary alcohols. nih.gov The reaction is typically carried out in an organic solvent with an acyl donor such as vinyl acetate. jocpr.comresearchgate.net

| Enzyme | Substrate | Acyl Donor | Solvent | Product(s) | Enantiomeric Excess (ee) | Reference |

| Pseudomonas cepacia lipase | Racemic aromatic chlorohydrins | Vinyl acetate | Not specified | Chlorohydrin acetates | High | organic-chemistry.org |

| Candida antarctica lipase-A | Racemic halohydrin | Vinyl acetate | Not specified | (S)-alcohol and (R)-acetate | 96.9% | jocpr.com |

| Lipase from Candida antarctica (CALB) | Boron-containing chiral alcohols | Not specified | Not specified | Remaining substrate and acetylated product | up to >99% | nih.gov |

The kinetic resolution of diols can also be achieved with high efficiency using lipase-catalyzed enantioselective acylation. soton.ac.ukacs.org This approach is valuable for the synthesis of chiral building blocks that can be further elaborated to the desired 4-benzyloxy-3-nitrophenyl analogues.

Asymmetric Reduction Strategies to Chiral Alcohol Intermediates (e.g., using oxazaborolidine catalysts)

The asymmetric reduction of prochiral ketones to chiral secondary alcohols is a fundamental transformation in organic synthesis. nih.gov The Corey-Bakshi-Shibata (CBS) reduction is a highly effective method for achieving this transformation with excellent enantioselectivity. wikipedia.orgorganic-chemistry.orgalfa-chemistry.com This reaction utilizes a chiral oxazaborolidine catalyst in the presence of a borane source, such as borane-tetrahydrofuran (BH₃·THF) or borane-dimethyl sulfide (BH₃·SMe₂). nrochemistry.cominsuf.org

The mechanism of the CBS reduction involves the coordination of the borane to the nitrogen atom of the oxazaborolidine catalyst. This activates the borane as a hydride donor. The catalyst then coordinates to the ketone in a sterically controlled manner, directing the hydride transfer to one face of the carbonyl group, thus generating a chiral alcohol with high enantiomeric excess. wikipedia.orgnrochemistry.com

A wide range of ketones, including aryl-aliphatic ketones that are precursors to chiral benzylic alcohols, can be reduced with high enantioselectivity using this method. wikipedia.org The predictability of the stereochemical outcome is a key advantage of the CBS reduction. alfa-chemistry.com

| Catalyst | Substrate | Reducing Agent | Product | Enantiomeric Excess (ee) | Reference |

| Chiral oxazaborolidine | Prochiral ketone | Borane | Chiral secondary alcohol | High | wikipedia.org |

| (S)-α,α-diphenyl-2-pyrrolidinemethanol-derived oxazaborolidine | Various ketones | BH₃-THF | Chiral secondary alcohols | Good yields and ee | nih.gov |

| Chiral lactam alcohol-derived oxazaborolidine | Aromatic ketones | Borane | Chiral secondary alcohols | High | nih.gov |

The development of in situ generated oxazaborolidine catalysts has made this method even more practical for laboratory and industrial applications. nih.gov

Stereocontrolled Epoxide Formation from Chiral Precursors (e.g., from bromohydrins)

Chiral epoxides are versatile synthetic intermediates that can be converted to a variety of functional groups with well-defined stereochemistry. nih.govmasterorganicchemistry.com One of the most common methods for the stereocontrolled synthesis of epoxides is the intramolecular Williamson ether synthesis from a chiral halohydrin. wikipedia.orglibretexts.orgmasterorganicchemistry.com

This reaction involves the deprotonation of the hydroxyl group of the halohydrin with a base to form an alkoxide, which then undergoes an intramolecular Sₙ2 reaction to displace the adjacent halide, forming the epoxide ring. organicchemistrytutor.comkhanacademy.org The stereochemistry of the starting halohydrin is transferred to the epoxide. For example, a (1R,2R)-bromohydrin will cyclize to form a (2R,3R)-epoxide.

The synthesis of enantiopure bromohydrins can be achieved through various methods, including the enantioselective bromocyclization of alkenes. nih.gov Once the chiral bromohydrin is obtained, treatment with a base such as sodium hydride (NaH) or sodium hydroxide (NaOH) effects the ring closure to the corresponding chiral epoxide. masterorganicchemistry.comkhanacademy.org

An alternative approach to chiral epoxides involves the asymmetric epoxidation of alkenes, such as the Sharpless epoxidation, or the enantioselective reduction of α-haloketones followed by in situ cyclization. organic-chemistry.orgyoutube.com For example, the enantioselective catalytic reduction of an achiral chloromethyl ketone using a chiral oxazaborolidine catalyst can produce a chiral chlorohydrin that cyclizes to form a chiral phenyloxirane. organic-chemistry.org

| Precursor | Reagents | Product | Key Feature | Reference |

| Chiral bromohydrin | Base (e.g., NaH, NaOH) | Chiral epoxide | Intramolecular Williamson ether synthesis | libretexts.orgorganicchemistrytutor.comkhanacademy.org |

| Achiral chloromethyl ketone | Chiral oxazaborolidine catalyst, borane | Chiral phenyloxirane | Enantioselective reduction followed by cyclization | organic-chemistry.org |

| Alkene | Peroxyacid (e.g., m-CPBA) | Epoxide | Epoxidation of alkenes | masterorganicchemistry.comyoutube.com |

These stereocontrolled methods provide access to enantiomerically pure epoxides that are valuable precursors for the synthesis of complex chiral molecules, including analogues of this compound.

Chemical Transformations and Reactivity Profiles of 4 Benzyloxy 3 Nitrophenyl Acetate and Relevant Analogues

Hydrolytic Behavior of the Acetate (B1210297) Ester Under Various Conditions (Theoretical framework and implications for synthetic utility)

The hydrolysis of acetate esters, such as 4-Benzyloxy-3-nitrophenyl acetate, is a fundamental reaction in organic chemistry, often utilized for the deprotection of alcohol or phenol functionalities. nii.ac.jp The reactivity of the ester group towards hydrolysis is significantly influenced by the electronic nature of the substituents on the aromatic ring. In the case of this compound, the presence of the electron-withdrawing nitro group at the meta-position to the acetate group enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water or hydroxide (B78521) ions.

The hydrolysis can be catalyzed by either acid or base. Under basic conditions, the hydroxide ion directly attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate, which then collapses to yield the corresponding phenolate and acetic acid. The phenolate is subsequently protonated to give the phenol. Acid-catalyzed hydrolysis involves the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon and facilitates the attack by a water molecule.

Reduction of the Aromatic Nitro Group to Diverse Nitrogen-Containing Functionalities

The reduction of the aromatic nitro group in this compound and its analogues opens up a rich area of chemical transformations, leading to a variety of nitrogen-containing functional groups that are valuable intermediates in organic synthesis. The outcome of the reduction is highly dependent on the choice of reducing agent and the reaction conditions.

Selective Reduction to Anilines (e.g., using stannous chloride or catalytic hydrogenation with hydrazine (B178648) hydrate, maintaining other reducible groups)

A key transformation is the selective reduction of the nitro group to an aniline. This is often a critical step in the synthesis of pharmaceuticals, dyes, and other fine chemicals. nih.gov A significant challenge in this reduction is to avoid the simultaneous reduction of other sensitive functional groups that may be present in the molecule, such as the benzyloxy group in this compound.

Stannous chloride (SnCl₂) is a classic and effective reagent for the selective reduction of aromatic nitro compounds. acsgcipr.orgcommonorganicchemistry.com The reaction is typically carried out in an acidic medium, such as ethanol (B145695) or ethyl acetate. acsgcipr.orgstackexchange.com SnCl₂ is known for its chemoselectivity, often leaving other reducible groups like esters, nitriles, and even some protecting groups like benzyl ethers untouched. stackexchange.com The mechanism involves a series of single electron transfers from Sn(II) to the nitro group, followed by protonation steps. acsgcipr.org

Catalytic hydrogenation with hydrazine hydrate offers another mild and selective method for nitro group reduction. nih.govorganic-chemistry.org This transfer hydrogenation technique avoids the use of high-pressure hydrogen gas, making it a safer alternative. nih.gov Palladium on carbon (Pd/C) is a commonly used catalyst for this transformation. nih.govorganic-chemistry.org By carefully controlling the reaction conditions, such as temperature and reaction time, the nitro group can be selectively reduced to an amine while preserving other functionalities. organic-chemistry.orgarizona.edu For instance, studies have shown that using hydrazine hydrate with Pd/C in methanol can effectively reduce halogenated nitroarenes to their corresponding anilines with high selectivity. nih.govarizona.edu This method is particularly advantageous when dealing with substrates containing groups that are sensitive to hydrogenolysis, such as benzyl ethers. niscpr.res.in

| Reducing Agent | Catalyst | Solvent | Key Advantages |

| Stannous Chloride (SnCl₂) | - | Ethanol, Ethyl Acetate | High chemoselectivity, tolerates various functional groups. acsgcipr.orgstackexchange.com |

| Hydrazine Hydrate | Pd/C | Methanol | Mild conditions, avoids H₂ gas, good for substrates with sensitive groups. nih.govorganic-chemistry.org |

| Iron (Fe) | - | Acidic (e.g., AcOH) | Mild, selective in the presence of other reducible groups. commonorganicchemistry.com |

| Zinc (Zn) | - | Acidic (e.g., AcOH) | Mild, selective in the presence of other reducible groups. commonorganicchemistry.com |

| Sodium Sulfide (Na₂S) | - | - | Useful when hydrogenation or acidic conditions are not suitable. commonorganicchemistry.com |

Pathways to Other Nitro-Reduction Products (e.g., azoxy and azo intermediates)

The reduction of aromatic nitro compounds does not always proceed directly to the aniline. Under specific conditions, the reaction can be stopped at intermediate stages, yielding other nitrogen-containing functionalities like azoxy and azo compounds. thieme-connect.de These compounds are also valuable synthetic intermediates.

The formation of these intermediates is a result of the stepwise reduction of the nitro group. The initial reduction product is a nitroso compound, which can then be further reduced to a hydroxylamine. thieme-connect.de Condensation reactions between the nitroso and hydroxylamine intermediates can lead to the formation of azoxy compounds. thieme-connect.de Further reduction of the azoxy compound can then yield the corresponding azo compound, and finally, the aniline. thieme-connect.de

The selective formation of azoxy and azo compounds can be achieved by carefully choosing the reducing agent and reaction conditions. For example, photoenzymatic reduction systems have been developed that can selectively produce azoxy or azo compounds from nitroarenes depending on the reaction setup. researchgate.net Similarly, electrochemical methods have been employed for the controlled synthesis of azoxy and azo compounds from nitroarenes. acs.org The use of specific catalysts and reaction media can also influence the product distribution. For instance, the reduction of nitroarenes with potassium borohydride in water, catalyzed by PEG-400, has been shown to produce azoxybenzenes in good yields. mdpi.com The electronic nature of the substituents on the aromatic ring also plays a significant role in determining the final product. mdpi.com

| Intermediate | Formation Pathway |

| Nitroso | Initial reduction product of the nitro group. thieme-connect.de |

| Hydroxylamine | Reduction product of the nitroso group. thieme-connect.de |

| Azoxy Compound | Condensation of nitroso and hydroxylamine intermediates. thieme-connect.de |

| Azo Compound | Reduction of the azoxy compound. thieme-connect.de |

Cleavage and Transformations Involving the Benzyloxy Protecting Group (e.g., catalytic debenzylation)

The benzyloxy group is a widely used protecting group for phenols and alcohols due to its stability under a variety of reaction conditions. semanticscholar.org However, its removal, or debenzylation, is a crucial step in many synthetic sequences. The most common method for cleaving benzyl ethers is catalytic hydrogenolysis. organic-chemistry.orgyoutube.com

Catalytic hydrogenolysis is typically performed using a palladium catalyst, such as palladium on carbon (Pd/C), in the presence of hydrogen gas. organic-chemistry.orgtandfonline.com This reaction involves the cleavage of the carbon-oxygen bond of the benzyl ether, resulting in the formation of the free phenol or alcohol and toluene as a byproduct. organic-chemistry.org While this method is generally efficient, a key challenge arises when the substrate contains other reducible functional groups, such as the nitro group in this compound. In such cases, the nitro group would also be reduced under standard hydrogenolysis conditions.

To achieve selective debenzylation in the presence of other reducible groups, alternative hydrogen sources can be employed. For example, transfer hydrogenation using a hydrogen donor like 1,4-cyclohexadiene can limit the availability of hydrogen and allow for more selective cleavage of the benzyl ether. organic-chemistry.org The choice of catalyst can also influence the selectivity. For instance, a combination of Pd/C and palladium hydroxide on carbon (Pd(OH)₂/C) has been reported to be a more efficient catalyst for debenzylation than either catalyst alone in some cases. tandfonline.com

In situations where catalytic hydrogenation is not feasible due to the presence of sensitive functional groups, other methods for benzyl ether cleavage can be utilized. These include treatment with strong acids, although this is limited to acid-insensitive substrates. organic-chemistry.org Oxidative cleavage methods, using reagents like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ), provide another alternative. organic-chemistry.org Recently, visible-light-mediated oxidative debenzylation has emerged as a mild and selective method for removing benzyl ethers. acs.org

| Deprotection Method | Reagents | Key Features |

| Catalytic Hydrogenolysis | H₂, Pd/C | Common and efficient, but can reduce other functional groups. organic-chemistry.orgtandfonline.com |

| Transfer Hydrogenation | 1,4-Cyclohexadiene, Pd/C | More selective for debenzylation in the presence of other reducible groups. organic-chemistry.org |

| Acid Cleavage | Strong Acids | Limited to acid-insensitive substrates. organic-chemistry.org |

| Oxidative Cleavage | DDQ | Alternative to reductive methods. organic-chemistry.org |

| Visible-Light-Mediated Oxidative Debenzylation | DDQ, Visible Light | Mild and selective method. acs.org |

Reactivity of α-Halogenated Ketone Analogues (e.g., nucleophilic substitution reactions leading to diverse functionalities)

α-Halogenated ketones, such as 2-bromo-1-(4-benzyloxy-3-nitrophenyl)ethan-1-one, are versatile intermediates in organic synthesis due to their enhanced reactivity towards nucleophiles. nih.gov The presence of the carbonyl group activates the adjacent carbon-halogen bond, making it more susceptible to nucleophilic attack. nih.gov This increased reactivity is attributed to the inductive effect of the carbonyl group, which polarizes the C-X bond and increases the electron deficiency at the α-carbon. nih.gov

The primary reaction of α-halo ketones is nucleophilic substitution , which typically proceeds via an SN2 mechanism. jove.comjove.com This allows for the introduction of a wide range of functionalities at the α-position by reacting the α-halo ketone with various nucleophiles. fiveable.me However, the choice of nucleophile is crucial. Less basic nucleophiles are generally preferred for reactions with α-halo ketones, as strongly basic nucleophiles can lead to the formation of α-haloenolate ions, which may participate in side reactions. jove.comjove.com

The SN1 pathway is generally unfavorable for α-halocarbonyl compounds because it would involve the formation of a less stable α-carbocation intermediate. jove.comjove.com The electrostatic interaction of the carbocation with the dipole of the carbonyl group destabilizes the intermediate. jove.com

The reactivity of α-halo ketones makes them valuable precursors for the synthesis of various heterocyclic compounds and other complex molecules. nih.gov The ability to introduce diverse functional groups through nucleophilic substitution provides a powerful tool for medicinal and materials chemistry.

| Reaction Type | Mechanism | Preferred Nucleophiles | Key Considerations |

| Nucleophilic Substitution | SN2 | Less basic nucleophiles | Avoids formation of α-haloenolates. jove.comjove.com |

Carbonyl Group Transformations in Acetophenone Analogues (e.g., reduction to alcohols, subsequent dehydration to styrene derivatives)

The carbonyl group of acetophenone analogues, such as 1-(4-benzyloxy-3-nitrophenyl)ethan-1-one, is a key site for a variety of chemical transformations. Two particularly important reactions are the reduction of the carbonyl group to an alcohol and the subsequent dehydration of the resulting alcohol to a styrene derivative.

Reduction to Alcohols: The reduction of ketones to secondary alcohols is a fundamental transformation in organic synthesis. masterorganicchemistry.com A common and convenient reagent for this purpose is sodium borohydride (NaBH₄) . masterorganicchemistry.comblogspot.com This reagent is a source of hydride ions (H⁻) and is known for its selectivity, typically reducing aldehydes and ketones without affecting other reducible functional groups like esters and amides under normal conditions. masterorganicchemistry.com The reduction of an acetophenone analogue with NaBH₄ would proceed via nucleophilic addition of a hydride ion to the carbonyl carbon, followed by protonation of the resulting alkoxide to yield the corresponding secondary alcohol, such as 1-(4-benzyloxy-3-nitrophenyl)ethan-1-ol. masterorganicchemistry.comscribd.com The reaction is often carried out in a protic solvent like ethanol or methanol. blogspot.comrsc.org

Dehydration to Styrene Derivatives: The secondary alcohol obtained from the reduction of the acetophenone analogue can undergo dehydration to form a styrene derivative. This elimination reaction is typically acid-catalyzed and involves the removal of a water molecule. acs.org The resulting styrene derivative, such as 4-benzyloxy-3-nitro-1-vinylbenzene, contains a reactive vinyl group that can be further functionalized, making it a valuable intermediate for polymerization and other synthetic applications. acs.orgnih.gov Various catalysts have been developed for the dehydration of 1-phenylethanol and its derivatives, including solid acid catalysts like zeolites and metal complexes. osti.govresearchgate.net The choice of catalyst and reaction conditions can influence the selectivity and yield of the dehydration reaction, minimizing the formation of byproducts such as ethers. acs.orgnih.gov

| Transformation | Reagent/Catalyst | Product |

| Reduction of Ketone | Sodium Borohydride (NaBH₄) | Secondary Alcohol |

| Dehydration of Alcohol | Acid Catalyst (e.g., zeolites, metal complexes) | Styrene Derivative |

Derivatization Strategies Beyond Direct Nitro or Acetate Modifications

Beyond the direct chemical modifications of the nitro and acetate functionalities, the scaffold of this compound serves as a versatile platform for the synthesis of more complex heterocyclic derivatives. Key among these are the formation of imines (Schiff bases) and thiazolidin-4-ones, which are of significant interest in medicinal chemistry. These derivatizations typically proceed via an essential intermediate, 4-benzyloxy-3-aminoacetophenone, which is synthesized from the parent compound.

The synthetic pathway to these derivatives commences with the hydrolysis of the acetate group of this compound, followed by the selective reduction of the nitro group to an amine. This resultant 4-benzyloxy-3-aminoacetophenone possesses a reactive primary amine group, which is the key functional group for subsequent derivatization into imines and thiazolidinones.

Formation of Imines (Schiff Bases)

The primary amine of 4-benzyloxy-3-aminoacetophenone readily undergoes condensation with a variety of aldehydes to form the corresponding imines, or Schiff bases. This reaction is typically acid-catalyzed and involves the nucleophilic attack of the amine on the carbonyl carbon of the aldehyde, followed by the elimination of a water molecule. researchgate.netmdpi.comekb.eg The general reaction is depicted below:

Scheme 1: General synthesis of imines from 4-benzyloxy-3-aminoacetophenone.

The versatility of this reaction allows for the introduction of a wide range of substituents (R) based on the choice of aldehyde, enabling the creation of a diverse library of imine derivatives. The formation of the C=N double bond is a hallmark of this reaction class. mdpi.comnih.gov

Synthesis of Thiazolidin-4-one Derivatives

A particularly valuable derivatization of the 4-benzyloxy-3-amino scaffold is the synthesis of thiazolidin-4-ones. These heterocyclic compounds are well-regarded for their broad spectrum of biological activities. researchgate.net The most common and efficient method for their synthesis is a one-pot, three-component reaction involving an amine, an aldehyde, and a mercaptoalkanoic acid, typically thioglycolic acid. mdpi.com

In this reaction, it is believed that the amine (4-benzyloxy-3-aminoacetophenone) and the aldehyde first react to form an intermediate imine in situ. Subsequently, the thiol group of thioglycolic acid attacks the imine carbon, followed by an intramolecular cyclization via nucleophilic attack of the nitrogen on the carbonyl carbon of the thioglycolic acid, leading to the formation of the thiazolidin-4-one ring with the elimination of a water molecule.

Scheme 2: One-pot synthesis of thiazolidin-4-one derivatives from 4-benzyloxy-3-aminoacetophenone.

This one-pot synthesis is highly valued for its efficiency, atom economy, and the ability to generate molecular diversity by varying the aldehyde component. mdpi.com

The following table outlines representative examples of thiazolidin-4-one derivatives that can be synthesized from 4-benzyloxy-3-aminoacetophenone using various aromatic aldehydes. The data is based on established one-pot, three-component synthesis methodologies. mdpi.com

| Derivative | Substituent (R) from Aldehyde | Expected Molecular Formula | Expected Molecular Weight |

|---|---|---|---|

| 2-(4-Methoxyphenyl)-3-(4-acetyl-2-(benzyloxy)phenyl)thiazolidin-4-one | 4-Methoxy | C25H24N2O4S | 464.54 |

| 3-(4-Acetyl-2-(benzyloxy)phenyl)-2-(4-chlorophenyl)thiazolidin-4-one | 4-Chloro | C24H21ClN2O3S | 468.96 |

| 3-(4-Acetyl-2-(benzyloxy)phenyl)-2-(4-nitrophenyl)thiazolidin-4-one | 4-Nitro | C24H21N3O5S | 479.51 |

| 3-(4-Acetyl-2-(benzyloxy)phenyl)-2-(p-tolyl)thiazolidin-4-one | 4-Methyl | C25H24N2O3S | 448.54 |

| 3-(4-Acetyl-2-(benzyloxy)phenyl)-2-phenylthiazolidin-4-one | Unsubstituted | C24H22N2O3S | 434.51 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.